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Introduction

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to
separate proteins and other biomolecules based on their hydrophobicity.[1][2] In the context of
antibody-drug conjugates (ADCs), HIC is a cornerstone method for determining the drug-to-
antibody ratio (DAR), a critical quality attribute that directly impacts the efficacy and safety of
these targeted therapies.[3][4] ADCs are complex molecules where a cytotoxic drug is
chemically linked to a monoclonal antibody (mAb).[5] The conjugation process often results in a
heterogeneous mixture of ADC species with varying numbers of drugs attached.[5] Since the
conjugated small molecule drugs are typically hydrophobic, the overall hydrophobicity of the
ADC increases with the number of attached drug molecules.[6] HIC effectively separates these
different ADC species, allowing for the quantification of each species and the calculation of the
average DAR. This technique is favored for its mild, non-denaturing conditions, which preserve
the native structure of the ADC during analysis.[7][8]

Principle of Hydrophobic Interaction
Chromatography

HIC separates molecules based on the reversible interaction between the hydrophobic regions
on the surface of the analyte and the hydrophobic ligands on the stationary phase of the
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chromatography column.[1][2] The process is modulated by a high salt concentration in the
mobile phase, which reduces the solvation of the protein and exposes its hydrophobic patches.

[21[9]
The key steps in a HIC separation are as follows:

» Binding: The ADC sample is loaded onto the HIC column in a mobile phase with a high salt
concentration. This promotes the hydrophobic interaction between the ADC and the
stationary phase.

o Elution: A gradient of decreasing salt concentration is then applied. As the salt concentration
decreases, the hydrophobic interaction weakens, and the ADC species begin to elute from
the column.

o Separation: Species with lower hydrophobicity (i.e., lower DAR) elute first, while more
hydrophobic species (higher DAR) are retained longer and elute at lower salt concentrations.
[10]

The resulting chromatogram shows a series of peaks, each corresponding to an ADC species
with a specific number of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).[6]

Experimental Protocols

This section provides a general protocol for DAR determination of an ADC using HIC. Specific
conditions may need to be optimized for different ADCs.

Materials and Reagents

o ADC Sample: Purified ADC at a known concentration (e.g., 1-5 mg/mL).

e HIC Column: A column suitable for protein separations with a hydrophobic stationary phase
(e.g., Butyl, Phenyl, or Ether).[3] Common choices include TSKgel Butyl-NPR and Agilent
AdvanceBio HIC.[3][7]

» Mobile Phase A (High Salt): 2 M Ammonium Sulfate or 1.5 M Sodium Chloride in 50 mM
Sodium Phosphate, pH 7.0.

e Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
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» Organic Modifier (Optional): Isopropanol or Acetonitrile can be added to Mobile Phase B to
facilitate the elution of highly hydrophobic species.[11][12]

o HPLC/UHPLC System: A biocompatible system equipped with a UV detector is
recommended to prevent corrosion from high salt mobile phases.[7][13]

Sample Preparation

 |If the ADC sample is in a different buffer, exchange it into Mobile Phase A using a desalting
column or buffer exchange spin column.

» Dilute the ADC sample to the desired concentration (e.g., 1 mg/mL) using Mobile Phase A.

« Filter the sample through a 0.22 um syringe filter to remove any particulates.

Chromatography Conditions

The following table provides a starting point for HIC method development.

Parameter Condition

TSKgel Butyl-NPR (4.6 x 100 mm, 2.5 pum) or

equivalent

Column

2 M Ammonium Sulfate in 50 mM Sodium
Phosphate, pH 7.0

Mobile Phase A

Mobile Phase B 50 mM Sodium Phosphate, pH 7.0

Flow Rate 0.5 - 1.0 mL/min

Column Temperature 25-30°C

Detection UV at 280 nm

Injection Volume 10 - 50 pL

Gradient 0-100% Mobile Phase B over 20-30 minutes

Example Gradient Program:
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Time (min) % Mobile Phase B
0 0

20 100

25 100

26 0

30 0

Data Analysis and DAR Calculation

o Peak Integration: Integrate the area of each peak in the chromatogram corresponding to the
different DAR species (DAR 0, DAR 2, DAR 4, etc.).

o Peak Identification: The elution order is typically from the least hydrophobic (unconjugated
mADb, DAR 0) to the most hydrophobic (highest drug load).[10] Peak identity can be
confirmed by mass spectrometry.[4]

o Average DAR Calculation: The average DAR is calculated as the weighted average of the
peak areas of all the drug-conjugated species.[10][14] The formula for calculating the

average DAR is:

Average DAR = (Peak Area of each species x Number of drugs for that species) / = (Total
Peak Area of all species)

For a cysteine-linked ADC with potential DAR values of 0, 2, 4, 6, and 8, the calculation

would be:

Average DAR = [(AreaDAR2 x 2) + (AreaDAR4 x 4) + (AreaDARG6 x 6) + (AreaDARS8 x 8)] /
(AreaDARO + AreaDAR2 + AreaDAR4 + AreaDARG6 + AreaDARS)

Data Presentation

The following tables summarize typical quantitative data obtained from HIC-based DAR

analysis of ADCs.
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Table 1: Example HIC Columns and Mobile Phases for DAR Analysis

Mobile Phase Mobile Phase
ADC HIC Column Reference
A B
2 M Ammonium
) Sulfate, 50 mM 50 mM Sodium
Brentuximab ) ]
) AdvanceBio HIC Sodium Phosphate, pH [7]
Vedotin
Phosphate, pH 7.0
7.0
1.5M
_ 75% 100 mM
Ammonium
) Sodium
Trastuzumab- TSKgel Butyl- Sulfate in 100
) Phosphate, pH [6]
vVCMMAE NPR mM Sodium
7.0, 25%
Phosphate, pH
Isopropanol
7.0
Cysteine- Protein-Pak Hi 1 M Ammonium N
_ Not specified
conjugated ADC Res HIC Sulfate
Table 2: Example DAR Calculation for a Cysteine-Linked ADC
DAR Species Retention Time (min) Peak Area (%)
DAR O 9.5 15
DAR 2 12.1 35
DAR 4 14.3 30
DAR 6 16.0 15
DAR 8 17.5 5
Average DAR 3.5

Visualizations
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Caption: Principle of HIC for separating ADC species based on hydrophobicity.

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://www.benchchem.com/product/b15138408?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: ADC Sample

Sample Preparation
(Buffer Exchange & Dilution)

'

HIC Analysis
(HPLC/UHPLC System)

'

Obtain Chromatogram
(UV Detection at 280 nm)

'

Peak Integration

'

Calculate Average DAR

End: Report Average DAR

Click to download full resolution via product page

Caption: Experimental workflow for HIC-based DAR determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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